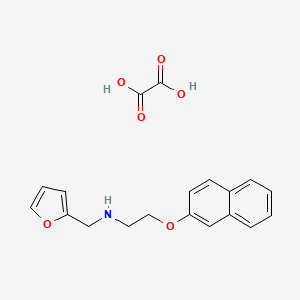![molecular formula C15H21BrClNO6 B4005480 N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005480.png)
N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
概要
説明
N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound that features a combination of bromine, chlorine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 4-bromo-2-chlorophenol reacts with 3-chloropropylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-methoxypropan-1-amine under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 3-Bromo-2-(4′-chlorobenzyloxy)phenylboronic acid
Uniqueness
N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO2.C2H2O4/c1-17-8-2-6-16-7-3-9-18-13-5-4-11(14)10-12(13)15;3-1(4)2(5)6/h4-5,10,16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZSHYYUFDWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4005403.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005412.png)
![2-(1-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4005417.png)
![N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4005420.png)
![1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005430.png)
![4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005449.png)

![3-methoxy-N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4005463.png)
![1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005471.png)
![Prop-2-en-1-yl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005473.png)

![2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4005503.png)
![N-[2-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B4005505.png)
